6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine, methyl, and trifluoromethyl substituents. Triazolopyridines are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-2-methylpyridine with trifluoroacetic anhydride and sodium azide. The reaction is carried out in a solvent such as acetonitrile at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substituted Derivatives: Products with various substituents replacing the bromine atom.
Oxidized and Reduced Forms: Compounds with altered oxidation states.
Cyclized Products: More complex heterocyclic compounds.
Scientific Research Applications
6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant containing a triazole moiety.
Nefazodone: An antidepressant with a triazole ring.
Uniqueness
6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity
This compound’s versatility and potential make it a valuable subject of study in both academic and industrial research settings.
Properties
Molecular Formula |
C8H5BrF3N3 |
---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
6-bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H5BrF3N3/c1-4-13-14-7-6(8(10,11)12)2-5(9)3-15(4)7/h2-3H,1H3 |
InChI Key |
CZJUCOYTYPIDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2C(F)(F)F)Br |
Origin of Product |
United States |
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